molecular formula C5H5F3N2S B2752865 2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol CAS No. 191334-86-8

2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol

Cat. No.: B2752865
CAS No.: 191334-86-8
M. Wt: 182.16
InChI Key: PHFILHOZQWIUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol typically involves the reaction of 2-methyl-3,5-dinitropyrazole with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro groups in precursor compounds can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can lead to the formation of various substituted pyrazoles.

Scientific Research Applications

2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiol group can form covalent bonds with target proteins, modulating their activity and function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole: This compound shares the trifluoromethyl group but has a hydroxyl group instead of a thiol group.

    1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-thiol: Similar in structure but with different substitution patterns.

Uniqueness

2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol is unique due to the combination of the trifluoromethyl and thiol groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Biological Activity

2-Methyl-5-trifluoromethyl-2H-pyrazole-3-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methyl group and a trifluoromethyl group, along with a thiol functional group. This combination enhances its lipophilicity and reactivity, making it suitable for various biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes involved in critical biological pathways, including dihydroorotate dehydrogenase (DHODH), which plays a role in pyrimidine synthesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, showcasing its potential as an alternative antimicrobial agent.

Bacterial Strain MIC (µg/mL) Comparison to Standard Antibiotic
Staphylococcus aureus40Comparable to ceftriaxone
Escherichia coli50Comparable to ceftriaxone
Pseudomonas aeruginosa30Comparable to ceftriaxone

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism appears to involve cell cycle arrest and induction of apoptosis.

Case Studies

  • Dihydroorotate Dehydrogenase Inhibition : A series of experiments demonstrated that derivatives of pyrazole compounds, including this compound, effectively inhibited DHODH in both enzymatic assays and cellular models. This inhibition correlated with reduced viral replication in measles virus assays, indicating potential applications in antiviral therapies .
  • Antimicrobial Efficacy : In a comparative study involving multiple pyrazole derivatives, this compound was highlighted for its superior activity against resistant bacterial strains, suggesting it could be developed into a novel antibiotic treatment .

Research Applications

The compound's unique properties make it valuable for various research applications:

  • Synthetic Chemistry : It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biological Research : Its interactions with biological macromolecules provide insights into enzyme mechanisms and cellular pathways.
  • Pharmaceutical Development : The compound is being explored for potential therapeutic applications in treating infections and cancers.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)-1H-pyrazole-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2S/c1-10-4(11)2-3(9-10)5(6,7)8/h2,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBKGRPPLUHZAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)C=C(N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.25 g of 1-methyl-3-(trifluoromethyl)pyrazol-5-one (8-4) and 10.23 g of Lawesson's reagent were suspended in 300 ml of anhydrous toluene. The suspension was heated under reflux for 6 hours. The reaction solution was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=2:1) to produce 4.87 g of 1-methyl-3-(trifluoromethyl)pyrazol-5-thione (8-5).
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
10.23 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.